![molecular formula C17H27NO B5120381 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine, also known as TCP, is a synthetic compound that has been used extensively in scientific research. TCP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes. The ability of TCP to selectively block the NMDA receptor has made it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions.
Mécanisme D'action
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine acts as a competitive antagonist of the NMDA receptor, binding to the receptor's ion channel and blocking the flow of ions through the channel. This results in a reduction in the excitatory neurotransmission mediated by the NMDA receptor. The blockade of the NMDA receptor by 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been shown to have a range of physiological and pathological effects.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been shown to have a range of biochemical and physiological effects. For example, 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been shown to reduce the expression of pro-inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory properties. 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that plays a key role in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, allowing for the investigation of the specific role of this receptor in various physiological and pathological conditions. However, 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine also has some limitations. It is a synthetic compound that may have off-target effects, and its use may be associated with toxicity and other adverse effects.
Orientations Futures
There are several future directions for research involving 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine. One area of interest is the role of the NMDA receptor in the pathogenesis of various neurological disorders, and the potential therapeutic applications of NMDA receptor antagonists such as 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine. Another area of interest is the development of new and improved NMDA receptor antagonists with greater selectivity and fewer adverse effects. Finally, further research is needed to elucidate the mechanisms underlying the effects of 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine on the NMDA receptor and to identify new targets for the development of novel therapeutics.
Méthodes De Synthèse
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine can be synthesized using a multistep process involving the reaction of tricyclo[4.3.1.1~3,8~]undec-7-ene with piperidine and subsequent carbonylation of the resulting product. The synthesis of 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been described in detail in several publications, and various modifications of the procedure have been reported.
Applications De Recherche Scientifique
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. For example, 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been used to study the role of the NMDA receptor in synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c19-16(18-6-2-1-3-7-18)17-10-13-4-5-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSNSBSBYQJEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CC4CCC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
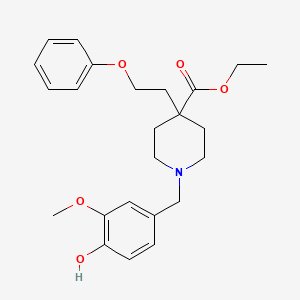
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)
![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)
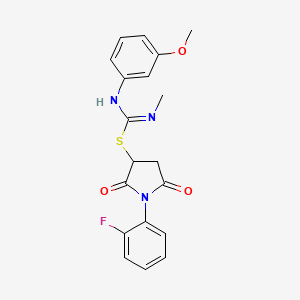
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)
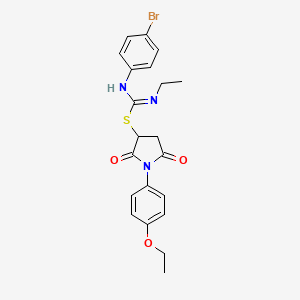
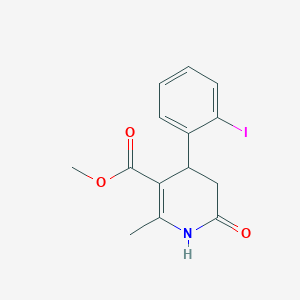
![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)
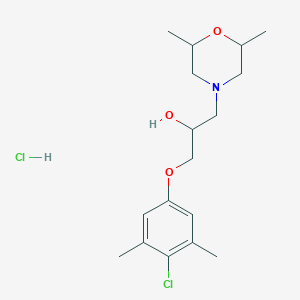
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)